molecular formula C33H63N3O B14649859 N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide CAS No. 51210-38-9

N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide

Cat. No.: B14649859
CAS No.: 51210-38-9
M. Wt: 517.9 g/mol
InChI Key: MPODUAYPMFQVHB-UHFFFAOYSA-N
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Description

N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide involves multiple steps, typically starting with the preparation of the spirocyclic core. The synthetic route often includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.

    Introduction of the Octadecyl Group: The octadecyl group is introduced through a series of reactions, such as alkylation or acylation, to attach the long carbon chain to the spirocyclic core.

    Formation of the Carboxamide Group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide can be compared with similar compounds such as:

    15-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-14,16-dione: This compound has a similar spirocyclic structure but differs in the functional groups attached.

    7,15-Diazadispiro[5.1.5.3]hexadecane-15-carboxamide: Another related compound with variations in the carbon chain length and functional groups.

The uniqueness of N-Octadecyl-7,15-diazadispiro[515~8~

Properties

CAS No.

51210-38-9

Molecular Formula

C33H63N3O

Molecular Weight

517.9 g/mol

IUPAC Name

N-octadecyl-7,15-diazadispiro[5.1.58.36]hexadecane-15-carboxamide

InChI

InChI=1S/C33H63N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-28-34-31(37)36-29-32(24-19-17-20-25-32)35-33(30-36)26-21-18-22-27-33/h35H,2-30H2,1H3,(H,34,37)

InChI Key

MPODUAYPMFQVHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)N1CC2(CCCCC2)NC3(C1)CCCCC3

Origin of Product

United States

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